
1,1-Cyclopropanedicarbonyl chloride
Overview
Description
1,1-Cyclopropanedicarbonyl chloride: is an organic compound with the molecular formula C₅H₄Cl₂O₂ . It is a derivative of cyclopropane, featuring two carbonyl chloride groups attached to the cyclopropane ring. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Cyclopropanedicarbonyl chloride can be synthesized from 1,1-Cyclopropanedicarboxylic acid . The process involves the reaction of the acid with thionyl chloride (SOCl₂) , which replaces the hydroxyl groups with chlorine atoms, forming the desired compound. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction is conducted in a controlled environment to manage the exothermic nature of the process and to ensure the purity of the final product. The use of phosphorus trichloride (PCl₃) or oxalyl chloride (COCl)₂ can also be considered as alternative chlorinating agents.
Chemical Reactions Analysis
Types of Reactions: 1,1-Cyclopropanedicarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols, forming corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 1,1-Cyclopropanedicarboxylic acid.
Reduction: It can be reduced to 1,1-Cyclopropanedimethanol using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Hydrolysis Conditions: Aqueous acidic or basic conditions.
Major Products:
Amides, Esters, Thioesters: Formed from substitution reactions.
1,1-Cyclopropanedicarboxylic acid: Formed from hydrolysis.
1,1-Cyclopropanedimethanol: Formed from reduction.
Scientific Research Applications
1,1-Cyclopropanedicarbonyl chloride is utilized in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: Used in the preparation of polymers and advanced materials.
Medicinal Chemistry: Acts as an intermediate in the synthesis of potential drug candidates.
Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of 1,1-Cyclopropanedicarbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations where the compound acts as an acylating agent, transferring the carbonyl group to nucleophiles.
Comparison with Similar Compounds
- 1,1-Cyclopropanedicarboxylic acid
- 1,1-Cyclopropanedimethanol
- Cyclopropanecarbonyl chloride
- Cyclopropanecarboxylic acid chloride
Uniqueness: 1,1-Cyclopropanedicarbonyl chloride is unique due to the presence of two carbonyl chloride groups on the cyclopropane ring, which imparts distinct reactivity compared to its analogs. This dual functionality allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
cyclopropane-1,1-dicarbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2O2/c6-3(8)5(1-2-5)4(7)9/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJXTLGNVAYKDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10575810 | |
| Record name | Cyclopropane-1,1-dicarbonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10575810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34782-60-0 | |
| Record name | Cyclopropane-1,1-dicarbonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10575810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


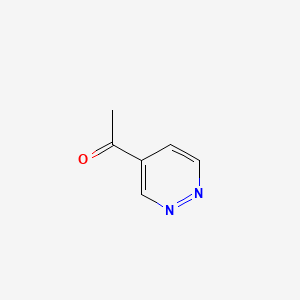
![3-Azabicyclo[4.2.1]nonane](/img/structure/B1316964.png)

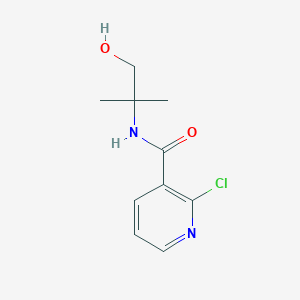
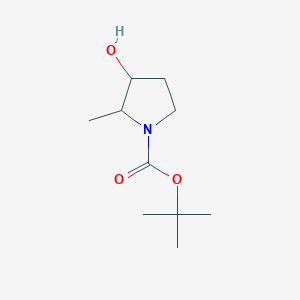

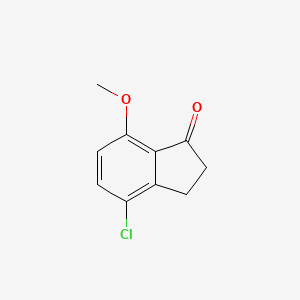

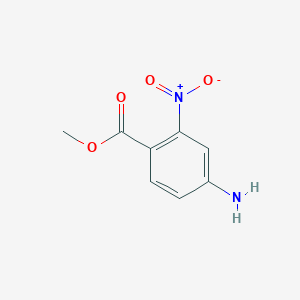
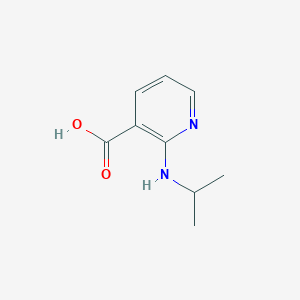
![1-[4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1316995.png)
![6-Iodo-1H-benzo[d]imidazole](/img/structure/B1316998.png)


